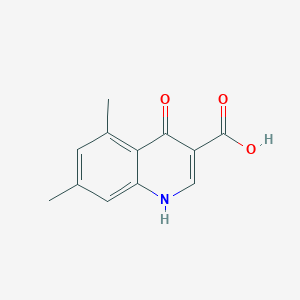

5,7-二甲基-4-羟基喹啉-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

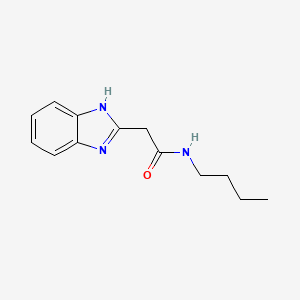

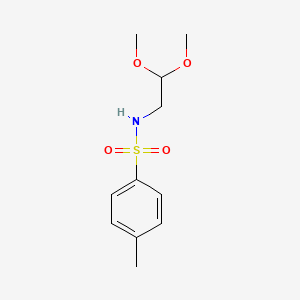

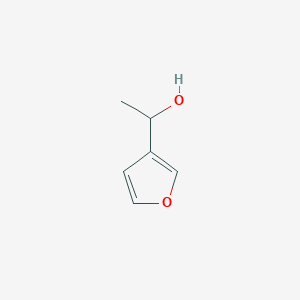

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core structure with specific substituents at the 5, 7, and 4 positions, including methyl groups and a carboxylic acid functional group. This compound is of interest due to its potential biological activity and its role as a building block in chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline scaffold. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid, has been achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Additionally, the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids has been reported, where the substituents were carefully chosen to minimize covariance between physicochemical parameters .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound related to the one of interest, was established by X-ray structural analysis . This provides valuable information about the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine leads to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones . These reactions are often guided by quantum-chemical calculations to predict the reaction mechanisms and optimize the yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the presence of hydroxy and carboxylic acid groups can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. The spectrophotometric properties of related compounds, such as 7-(4,5-dimethylthiazolyl-2-azo)-8-hydroxyquinoline-5-sulphonic acid, have been studied for their potential use as analytical reagents . The inhibitory activities of 7-substituted-4-hydroxyquinoline-3-carboxylic acids against dehydrogenase enzymes and Ehrlich ascites tumor cells have been analyzed, indicating that these activities are influenced by the substituents' polar, steric, and hydrophobic properties .

科学研究应用

抗菌和抗真菌剂

一项研究探讨了各种 4-羟基喹啉-3-甲酸衍生物(包括含有吡咯或 2,5-二甲基吡咯基团的衍生物)的合成和抗菌活性,展示了它们作为萘啶酸类似物和抗菌剂的潜力(Corelli 等人,1983)。

光敏保护基团

对 8-溴-7-羟基喹啉 (BHQ) 的研究突出了它作为羧酸的光敏保护基团的作用。BHQ 表现出高单光子量子效率和对多光子诱导光解的敏感性,使其适用于体内应用。它的溶解性和低荧光使其成为生物信使的笼罩基团(Fedoryak & Dore,2002)。

互变异构和光谱

一项关于羟基喹啉羧酸及其互变异构体的研究使用 13C 和 15N NMR 光谱来区分各个互变异构体并在固态中确认两性离子物质。该研究提供了对羟基喹啉羧酸的结构和光谱性质的见解,有助于我们了解它们的化学行为(Gudat 等人,2008)。

电化学和光谱电化学分析

使用循环伏安法和红外光谱电化学等技术研究了选定的羟基喹啉羧酸(包括 8-羟基喹啉-7-羧酸)的氧化机理。这项研究有助于了解羟基喹啉的电子转移效率和氧化机理,对其在生物系统中的应用具有重要意义(Sokolová 等人,2015)。

抗氧化或促氧化作用

对 4-羟基喹啉衍生物对自由基诱导的红细胞溶血的抗氧化和促氧化作用的研究调查了 4-羟基喹啉的结构修饰与其抗氧化有效性之间的关系。这项研究阐明了这些化合物作为抗氧化剂药物的潜力,以及分子结构和分配状态对其抗氧化/促氧化行为的影响(Liu 等人,2002)。

安全和危害

属性

IUPAC Name |

5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-9(4-6)13-5-8(11(10)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSORQRJBQWVNLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398141 |

Source

|

| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

948293-86-5 |

Source

|

| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)